2-(2-chlorophenyl)hydroquinone

Genotoxicity Polyploidy Structure-Activity Relationship

Researchers studying PCB-metabolite genotoxicity require the 2-chloro positional isomer (PCB1-HQ) as an indispensable negative control-unlike 3-Cl and 4-Cl isomers, it does not induce polyploidy in V79 cells at ≤10 µM. • Confirmed non-genotoxic control for polyploidy SAR studies (Flor et al., 2010). • Authenticated IR spectra (SDBS No. 22764) support method validation. • Standard packs: 1 g, 50 g; bulk custom synthesis on request.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 117-71-5
Cat. No. B086314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)hydroquinone
CAS117-71-5
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl
InChIInChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H
InChIKeyXRKJFSFMYUQOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)hydroquinone Chemical Identity


2-(2-Chlorophenyl)hydroquinone (CAS 117-71-5), systematically named 2′-chloro[1,1′-biphenyl]-2,5-diol, is a chlorinated hydroquinone derivative belonging to the hydroxylated polychlorinated biphenyl (PCB) metabolite class [1]. Its structure features a hydroquinone (1,4-benzenediol) core with a 2-chlorophenyl substituent at the 2-position, yielding the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol [1]. The anhydrous compound is a solid with a reported melting point of 98.5 °C, a predicted boiling point of 391.1 ± 32.0 °C, a predicted density of 1.349 ± 0.06 g/cm³, and a predicted pKa of 10.00 ± 0.43 . The commercially available hydrate form (CAS 305808-20-2) exhibits a melting point of 96–98 °C and is typically supplied at 95% assay . Authoritative spectral data, including IR (KBr disc), are archived in the SDBS database under SDBS No. 22764 [2]. This compound is also referred to as PCB1-hydroquinone (PCB1-HQ) in the environmental toxicology literature, where it serves as a key metabolite of 2-monochlorobiphenyl (PCB1) [3].

1
Negative-control isomer for chlorine-position genotoxicity SAR studies
2
Redox cycling tool compound for oxidative stress research
3
Analytical reference standard with authenticated SDBS spectral data

Non-Interchangeability with Structural Analogs


Within the class of chlorinated 2,5-dihydroxybiphenyls, the position of the chlorine substituent on the non-oxygenated phenyl ring dictates qualitatively distinct biological activity profiles. In head-to-head genotoxicity comparisons, PCB1-HQ (the 2-chloro isomer; i.e., 2-(2-chlorophenyl)hydroquinone) did not induce polyploidization of V79 cells, whereas its 3-chloro (PCB2-HQ) and 4-chloro (PCB3-HQ) isomers induced tetraploidy in up to 96% of metaphases [1]. Furthermore, the corresponding quinone, 2-(2′-chlorophenyl)-1,4-benzoquinone, uniquely supported NADPH consumption beyond stoichiometric quinone reduction and underwent autoxidation—a redox-cycling behavior not uniformly shared by other monochlorophenyl isomers [2]. Even the non-chlorinated parent analog, 2-phenylhydroquinone (CAS 1079-21-6), differs in fundamental physicochemical properties: its melting point is 98–100 °C versus 98.5 °C for the 2-chloro derivative, and it lacks the chlorine-mediated influence on redox potential and lipophilicity . These positional-isomer-specific and halogen-dependent differences mean that substituting one chlorophenyl-hydroquinone for another—or replacing it with the non-halogenated analog—will not recapitulate the same biological, toxicological, or physicochemical behavior.

Target Isomer
2-(2-Chlorophenyl)hydroquinone: does not induce polyploidy in V79 cells
Positional Isomers
3- and 4-chloro isomers induce up to 96% tetraploid metaphases; cannot substitute for negative control
Target Quinone
2-(2'-Chlorophenyl)-1,4-benzoquinone: undergoes autoxidation with sustained NADPH consumption
Other Monochloro Quinones
Most positional isomers lack redox cycling capacity; do not support autoxidation beyond stoichiometric reduction

Quantitative Differentiation Evidence


Absence of Polyploidy Induction

In a direct head-to-head comparison of all three monochlorinated 2′,5′-dihydroxybiphenyl isomers, 2-(2-chlorophenyl)hydroquinone (PCB1-HQ) exhibited a qualitatively distinct genotoxicity profile: it did NOT induce polyploidization in Chinese hamster V79 cells at concentrations of 1–10 µM. In stark contrast, the 3-chloro isomer (PCB2-HQ) and the 4-chloro isomer (PCB3-HQ) induced tetraploidy in up to 96% of metaphases under identical experimental conditions [1]. Cell death measured by LDH release at 10 µM was 41.8 ± 0.1% for PCB2-HQ and 33.4 ± 0.1% for PCB3-HQ, whereas PCB1-HQ showed a substance- and concentration-related increase in LDH release but without the pronounced polyploidization effect [1].

Polyploidy Induction
Head-to-head
PCB1-HQ: 0% tetraploid metaphases
vs. PCB2-HQ/PCB3-HQ: up to 96% tetraploidy (V79 cells, 1–10 µM, 26 h)
Supports chlorine-position-dependent SAR interpretation
LDH release at 10 µM was also lower for PCB1-HQ
Genotoxicity Polyploidy Structure-Activity Relationship PCB Metabolites

Redox Cycling Selectivity

The corresponding quinone of the target compound, 2-(2′-chlorophenyl)-1,4-benzoquinone, was one of only two monochlorophenyl isomers (alongside the 4′-chloro isomer) that supported NADPH consumption beyond the amount required for stoichiometric quinone reduction. Furthermore, only these two isomers underwent autoxidation in the presence of rat liver microsomal enzymes [1]. Among seven synthetic 2-(x′-chlorophenyl)-1,4-benzoquinones (containing one to three chlorines), the combination of superoxide dismutase with microsomal enzymes accelerated autoxidation rates 1.6- to 6.8-fold above baseline for the active isomers, while other isomers (e.g., 3′-chloro, 2′,5′-dichloro, 3′,4′-dichloro, 3′,5′-dichloro) did not exhibit comparable redox cycling capacity [1].

Redox Cycling
Head-to-head
2-(2'-Chlorophenyl)-quinone: sustained autoxidation and NADPH consumption beyond stoichiometric reduction
vs. 5 of 7 tested isomers inactive
Supports isomer-specific oxidative stress research
Only 2'- and 4'-chloro isomers showed autoxidation
Redox Cycling NADPH Oxidation Autoxidation PCB Toxicology

Physicochemical Differentiation

The ortho-chlorine substitution in 2-(2-chlorophenyl)hydroquinone imparts measurable differences in key physicochemical parameters relative to the non-halogenated parent and positional isomers. The anhydrous compound has a melting point of 98.5 °C and a predicted pKa of 10.00 ± 0.43 , compared to 2-phenylhydroquinone (CAS 1079-21-6; no chlorine), which melts at 98–100 °C and has a molecular weight of 186.21 g/mol . The 4-chloro positional isomer (PCB3-HQ; CAS not specified in vendor data) is expected to have distinct chromatographic retention and solubility behavior owing to the para-chlorine substitution pattern. The hydrate form of the target compound (CAS 305808-20-2) melts at 96–98 °C and is supplied at 95% assay, providing a well-defined commercial specification for procurement .

Physicochemical Profile
Method context
Anhydrous: mp 98.5 °C, MW 220.65 g/mol
Hydrate: mp 96–98 °C, 95% assay
vs. non-chlorinated: mp 98–100 °C, MW 186.21 g/mol
Supports form selection for stoichiometry
Predicted pKa 10.00 ± 0.43; verify experimentally
Physicochemical Properties Melting Point pKa Procurement Specification

Industrial Niche in Heterocyclic and Diazo Synthesis

According to the Chen Zhongyuan Chemical Library, CAS 117-71-5 has a documented industrial application as a synthetic intermediate for heterocyclic compounds and as an ice dye diazo component (冰染重氮组分) [1]. The production process is recorded under BIOS 1149, 87 (PB 80375), with six production and trading entities registered on LookChem [1]. This application profile differs from the non-chlorinated 2-phenylhydroquinone, which is noted primarily as an antioxidant stabilizer in pharmaceutical formulations , and from 2-(4-chlorophenyl)hydroquinone (PCB3-HQ), which is predominantly investigated as a toxicological tool compound for PCB metabolite studies [2].

Industrial Niche
Data to verify
Documented as heterocyclic intermediate and ice dye diazo component per historical BIOS 1149 records
May support dye/heterocyclic synthesis procurement
Based on supplier registries and production documentation
Chemical Intermediate Diazo Component Heterocyclic Synthesis Dye Chemistry

Optimal Application Scenarios


SAR Studies of PCB Metabolite Genotoxicity

In mechanistic toxicology, PCB1-HQ is the indispensable 2-chloro positional isomer required as a negative control for polyploidy induction assays. As demonstrated by Flor et al. (2010), PCB1-HQ did not induce tetraploidy in V79 cells at concentrations up to 10 µM, while its 3-chloro and 4-chloro isomers induced polyploidization in up to 96% of metaphases [4]. Any laboratory investigating the genotoxicity of hydroxylated PCB metabolites must include PCB1-HQ to establish the chlorine-position dependence of polyploidy induction; no other commercially available monochlorinated dihydroxybiphenyl can substitute for this specific SAR role.

Redox Cycling and Oxidative Stress Research

The quinone oxidation product of 2-(2-chlorophenyl)hydroquinone is one of only two monochlorinated 1,4-benzoquinones (alongside the 4′-chloro isomer) that undergoes sustained autoxidation with NADPH consumption beyond stoichiometric reduction, as established by McLean et al. (2000) [4]. This property makes the hydroquinone-quinone couple a valuable tool for studying superoxide radical generation and redox cycling mechanisms relevant to PCB toxicity, where the 2′-chloro substitution pattern is a critical determinant of pro-oxidant activity.

Heterocyclic and Diazo Component Synthesis

2-(2-Chlorophenyl)hydroquinone has a documented manufacturing history (BIOS 1149, 87) as an intermediate for heterocyclic compound synthesis and as a diazo coupling component in ice dye production [4]. For process chemists developing dye intermediates or heterocyclic scaffolds, this compound offers an established synthetic entry point that the 3-chloro and 4-chloro positional isomers lack in the historical industrial record, providing a lower-risk procurement pathway for kilogram-scale synthesis campaigns.

Analytical Reference Standard

With authenticated spectral data (IR, MS) archived in the SDBS database under SDBS No. 22764 [4], and well-defined commercial specifications (95% assay, mp 96–98 °C for the hydrate form) , 2-(2-chlorophenyl)hydroquinone serves as a reliable reference standard for GC-MS or HPLC-UV identification and quantification of PCB1 metabolites in environmental and biological matrices. The availability of certified analytical data distinguishes this compound from less thoroughly characterized positional isomers for method validation purposes.

Application
Selection Property
Validation Focus
PCB metabolite genotoxicity SAR
Chlorine-position-dependent polyploidy control
Polyploidy endpoint in V79 cells
Quinone redox cycling studies
Autoxidation capacity with microsomal enzymes
NADPH consumption beyond stoichiometric reduction
Heterocyclic/diazo intermediate synthesis
Established industrial process record (BIOS 1149)
Process chemistry scalability
Analytical reference standard
Authenticated spectral library (SDBS No. 22764)
GC-MS/HPLC-UV method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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